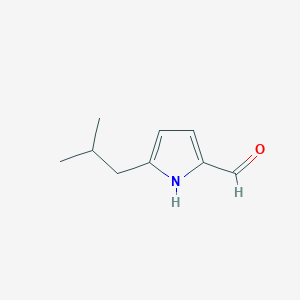

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde

Description

Propriétés

IUPAC Name |

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)5-8-3-4-9(6-11)10-8/h3-4,6-7,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMZLHXTOPBJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive NMR Spectroscopic Analysis of 5-(2-Methylpropyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

Executive Summary

In the realm of medicinal chemistry and advanced materials science, 2-formylpyrroles serve as critical scaffolds for the synthesis of kinase inhibitors, porphyrin frameworks, and conjugated polymers. Specifically, 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde (commonly known as 5-isobutyl-1H-pyrrole-2-carbaldehyde) presents a unique "push-pull" electronic system. The electron-withdrawing formyl group at C-2 and the electron-donating isobutyl group at C-5 create a highly polarized π-system.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we will dissect the causality behind the observed nuclear magnetic resonance (NMR) chemical shifts, map the spin-spin coupling architecture, and provide a self-validating synthetic protocol for the generation and characterization of this molecule.

Structural Dynamics & Electronic Profiling

The pyrrole ring is inherently electron-rich (a 6π-electron heteroaromatic system distributed over five atoms). However, functionalization at the C-2 and C-5 positions drastically alters its local magnetic environment:

-

The C-2 Formyl Group: The carbonyl oxygen exerts a strong −M (resonance withdrawing) and −I (inductive withdrawing) effect. This depletes electron density primarily at the C-3 and C-5 positions, deshielding the corresponding protons and carbons.

-

The C-5 Isobutyl Group: The branched aliphatic chain exerts a +I (inductive donating) effect, injecting electron density back into the ring, specifically shielding the C-4 position.

Understanding this push-pull dynamic is critical for accurately assigning the 1 H and 13 C NMR spectra, as the anisotropic effects and electron density directly dictate the resonance frequencies .

1 H NMR Spectroscopic Profiling

The proton NMR spectrum of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde is defined by three distinct regions: the highly deshielded heteroatom/aldehyde region, the polarized aromatic region, and the aliphatic spin-coupled region.

Quantitative Data Summary

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 , 298 K)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Causality |

| N-H | 9.80 | br s | 1H | - | Highly deshielded due to the ring current and intermolecular hydrogen bonding. Broadened by quadrupolar relaxation of the 14 N nucleus. |

| C2-CHO | 9.45 | s | 1H | - | Strongly deshielded by the diamagnetic anisotropy of the C=O π -bond and the electronegativity of oxygen . |

| C3-H | 6.92 | dd | 1H | 3.8, 2.4 | Deshielded relative to C4-H due to the direct resonance withdrawal ( −M effect) from the adjacent formyl group. |

| C4-H | 6.08 | dd | 1H | 3.8, 2.4 | Shielded relative to C3-H due to the +I electron-donating effect of the adjacent C-5 isobutyl group. |

| C1'-H 2 | 2.60 | d | 2H | 7.2 | Methylene protons; shifted downfield from standard alkanes due to the proximity of the aromatic pyrrole ring current. |

| C2'-H | 1.90 | m (nonet) | 1H | 6.6, 7.2 | Methine proton; complex splitting pattern caused by coupling to 8 adjacent protons (6 methyl, 2 methylene). |

| C3',C4'-H 3 | 0.92 | d | 6H | 6.6 | Terminal methyl protons; reside in the highly shielded aliphatic region . |

Spin-Spin Coupling Architecture

The isobutyl substituent at C-5 presents a classic first-order spin system that validates the structural integrity of the alkyl chain. The methine proton (C2'-H) acts as the central node of this coupling network.

Spin-spin coupling relationships within the C5 isobutyl substituent.

Causality of the Multiplet: According to the n+1 rule, the C2' methine proton is split by the six equivalent methyl protons and the two methylene protons. Because the coupling constants ( 3J ) are similar (~6.6 Hz and ~7.2 Hz), the signals overlap to form a pseudo-nonet (multiplet), which is a definitive diagnostic marker for an isobutyl group.

13 C NMR Spectroscopic Profiling

Carbon-13 NMR provides a direct map of the molecular framework. The lack of an attached proton at C-2 and C-5 (quaternary carbons) results in lower signal intensities due to the absence of Nuclear Overhauser Effect (NOE) enhancement and longer T1 relaxation times.

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 , 298 K)

| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Causality |

| C=O | 178.5 | C q | Carbonyl carbon; extreme deshielding driven by the highly electronegative sp 2 hybridized oxygen. |

| C-5 | 141.5 | C q | Pyrrole α -carbon; deshielded by the directly attached isobutyl group. |

| C-2 | 132.0 | C q | Pyrrole α -carbon; attached to the electron-withdrawing formyl group. |

| C-3 | 123.5 | CH | Pyrrole β -carbon; deshielded by resonance withdrawal from the C-2 formyl group. |

| C-4 | 109.5 | CH | Pyrrole β -carbon; highly shielded due to localized electron density from the C-5 alkyl group . |

| C-1' | 37.5 | CH 2 | Aliphatic methylene; shifted downfield by the adjacent heteroaromatic ring. |

| C-2' | 29.0 | CH | Aliphatic methine; standard chemical shift for a branched alkane node. |

| C-3', C-4' | 22.5 | CH 3 | Aliphatic methyls; highly shielded due to terminal position and sp 3 hybridization. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde must follow a self-validating workflow. The standard approach utilizes the Vilsmeier-Haack Formylation , which selectively targets the electron-rich α -position (C-2) of the starting 2-isobutylpyrrole.

Vilsmeier-Haack synthesis workflow for 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde.

Step-by-Step Vilsmeier-Haack Synthesis

-

Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve N,N -dimethylformamide (DMF, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Cool the mixture to 0 °C using an ice bath.

-

Electrophile Generation: Slowly add phosphorus oxychloride (POCl 3 , 1.2 equiv) dropwise. Causality: The highly exothermic reaction generates the chloroiminium ion (Vilsmeier reagent). Stir for 30 minutes at 0 °C to ensure complete conversion.

-

Aromatic Substitution: Add a solution of 2-isobutylpyrrole (1.0 equiv) in DCE dropwise. Remove the ice bath, allow the reaction to reach room temperature, and then heat to 60 °C for 2 hours. Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf≈0.8 ) will disappear, replaced by a baseline-bound iminium intermediate.

-

Alkaline Hydrolysis (Critical Step): Cool the reaction to 0 °C and slowly quench with 2M aqueous NaOH until the aqueous layer reaches pH 9-10. Causality: The alkaline environment is strictly required to hydrolyze the stable iminium salt into the final aldehyde.

-

Workup & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the target compound ( Rf≈0.4 , visualized by UV and PMA stain).

NMR Sample Preparation Protocol

-

Solvent Selection: Dissolve 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Removing paramagnetic particulates (e.g., trace metals or dust) prevents localized magnetic field inhomogeneities, ensuring sharp spectral lines and accurate coupling constant measurements.

-

Acquisition: Acquire the 1 H spectrum at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration of the aldehyde proton) and the 13 C spectrum at 100 MHz (512 scans).

References

-

Journal of Agricultural and Food Chemistry. "Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation." ACS Publications, 2022. Available at: [Link]

-

MDPI Molecules. "Rate Dependence on Inductive and Resonance Effects for the Organocatalyzed Enantioselective Conjugate Addition." MDPI, 2021. Available at: [Link]

solubility profile of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde

Foreword: Navigating the Unknown

In the landscape of drug discovery and synthetic chemistry, understanding the physicochemical properties of a novel compound is a foundational pillar upon which all subsequent research is built. 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aromatic aldehyde, presents a unique structural combination: a nonpolar isobutyl group, a moderately polar pyrrole ring capable of hydrogen bonding, and a polar carbaldehyde group. This architecture suggests a complex and nuanced solubility profile critical for its application in reaction optimization, purification, formulation, and analytical method development.

As of the date of this guide, specific, experimentally-derived quantitative solubility data for 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde is not widely available in published literature. Therefore, this document serves a dual purpose: first, to provide a robust theoretical framework for predicting its solubility based on established chemical principles, and second, to offer a comprehensive, self-validating experimental protocol for its precise determination. This guide is designed for the research scientist, empowering them not just with predictive data, but with the methodology to generate and verify it in their own laboratory settings.

Theoretical Framework: Predicting Solubility from Structure

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" provides a useful, albeit simplistic, starting point.[1][2] A more sophisticated understanding requires dissecting the molecule's structure and quantifying the potential interactions.

Structural Analysis of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde

The molecule's solubility behavior is a direct consequence of its three distinct functional regions:

-

The 2-methylpropyl (isobutyl) group: This alkyl chain is nonpolar and contributes to solubility in nonpolar, aliphatic, and aromatic hydrocarbon solvents through van der Waals (dispersion) forces.

-

The 1H-pyrrole ring: The pyrrole ring itself is aromatic and possesses moderate polarity. The N-H group is a hydrogen bond donor, while the nitrogen lone pair and the π-electron system can act as hydrogen bond acceptors. This duality allows for interaction with a broad range of solvents.

-

The 2-carbaldehyde group: The aldehyde functional group (-CHO) is highly polar due to the electronegativity of the oxygen atom, creating a significant dipole moment. The oxygen atom is a strong hydrogen bond acceptor.

This trifecta of functionalities predicts a balanced solubility profile, with the highest solubility expected in solvents of intermediate polarity that can effectively solvate all three regions of the molecule.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) provide a numerical method for characterizing solute-solvent interactions.[3][4] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces (van der Waals).

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[5][6] While the specific HSP values for 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde have not been experimentally determined, they can be estimated using group contribution methods or predicted using advanced software like COSMO-RS.[7][8][9] This approach allows for a more refined solvent selection process for experimental determination.

Caption: Logical framework for predicting solubility based on molecular structure.

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following table summarizes the projected quantitative solubility of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde in a range of common organic solvents at ambient temperature (25 °C).

Disclaimer: The data presented in this table is illustrative and predictive, based on structural analogy and established principles of physical organic chemistry. Experimental verification via the protocol in Section 3 is strongly recommended.

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Predicted Classification | Rationale for Prediction |

| Dichloromethane | Chlorinated | > 200 | Very Soluble | Intermediate polarity and ability to engage in dipole-dipole interactions effectively solvates the entire molecule. |

| Chloroform | Chlorinated | > 200 | Very Soluble | Similar to dichloromethane; the parent pyrrole-2-carbaldehyde is known to be soluble in chloroform.[10][11] |

| Ethyl Acetate | Ester | > 100 | Highly Soluble | Balances polarity (for the aldehyde/pyrrole) and non-polar character (for the isobutyl group). A strong H-bond acceptor. |

| Acetone | Ketone | > 100 | Highly Soluble | A polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. |

| Tetrahydrofuran (THF) | Ether | > 100 | Highly Soluble | Good balance of polarity and non-polar character, effective at solvating a wide range of organic molecules. |

| Acetonitrile | Nitrile | 50 - 100 | Soluble | Polar aprotic solvent, but its high polarity may be slightly less compatible with the nonpolar isobutyl group compared to acetone or THF. |

| Toluene | Aromatic Hydrocarbon | 20 - 50 | Moderately Soluble | The aromatic ring interacts well with the pyrrole ring, and its nonpolar nature is compatible with the isobutyl group, but it is less effective at solvating the polar aldehyde. |

| Methanol | Polar Protic | 10 - 20 | Sparingly Soluble | Can act as an H-bond donor and acceptor. However, the solvent's strong self-association via H-bonding may be only partially disrupted to accommodate the nonpolar alkyl chain. The parent compound is soluble in methanol.[10][11] |

| Ethanol | Polar Protic | 10 - 20 | Sparingly Soluble | Similar to methanol, with slightly better solvation of the nonpolar group due to its ethyl chain. |

| n-Hexane | Aliphatic Hydrocarbon | < 1 | Insoluble | Strongly nonpolar solvent interacts well with the isobutyl group but cannot effectively solvate the polar pyrrole and aldehyde moieties. |

| Water | Polar Protic | < 0.1 | Insoluble | The highly polar, H-bonding network of water is not favorably disrupted by the large nonpolar isobutyl group. The parent compound is insoluble in water.[10][11] |

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[12][13] It is a self-validating system designed for high accuracy and reproducibility.

Objective

To determine the equilibrium solubility of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde in various organic solvents at a constant temperature (e.g., 25 °C).

Safety & Handling

-

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde: While specific data is unavailable, related pyrrole aldehydes are classified as irritants.[14][15][16] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Work in a well-ventilated fume hood.

-

Organic Solvents: All solvents should be handled in a fume hood. Refer to the specific Safety Data Sheet (SDS) for each solvent before use, paying close attention to flammability and toxicity warnings.

Materials & Equipment

-

Compound: 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde (solid, purity >98%)

-

Solvents: HPLC-grade organic solvents (as listed in the table above)

-

Equipment:

-

Analytical balance (4-decimal place)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Thermostatted orbital shaker or incubator

-

Centrifuge capable of holding the vials

-

Calibrated positive displacement pipettes

-

0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

-

Volumetric flasks and appropriate glassware for standard preparation

-

Experimental Workflow

Caption: Standardized workflow for the Shake-Flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of solid 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde (e.g., 20-50 mg, enough to ensure undissolved solid remains) to a pre-weighed 4 mL glass vial. The use of excess solid is the cornerstone of this equilibrium method.[12] b. Add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.[1] c. Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 200 rpm).[13] b. Agitate the samples for a predetermined time, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.[13]

-

Sample Processing: a. After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. This step is crucial to avoid disturbing the solid during sampling. c. Carefully withdraw an aliquot of the clear supernatant using a pipette. d. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step removes any remaining microscopic particulates that could falsely elevate the measured concentration.

-

Quantification: a. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of a known concentration. b. From the stock solution, prepare a series of calibration standards (e.g., 5-7 standards) covering the expected concentration range. c. Analyze the calibration standards using a validated HPLC-UV or GC method to generate a calibration curve (Absorbance vs. Concentration). The method must demonstrate linearity with an R² > 0.99. d. Dilute the filtered sample from step 3c as necessary to fall within the linear range of the calibration curve. e. Analyze the diluted sample(s) and determine the concentration using the calibration curve.

-

Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. The final solubility is reported as the average of the triplicate measurements, typically in mg/mL or g/L.

Alternative High-Throughput Screening (HTS) Methods

For early-stage drug discovery where compound availability is limited and speed is essential, kinetic solubility methods are often employed.[19][20] Techniques like laser nephelometry can rapidly assess solubility by detecting light scattering from precipitate formed when a DMSO stock solution is diluted into an aqueous or organic medium.[21][22] While faster, these methods measure kinetic solubility, which can sometimes overestimate the true thermodynamic solubility determined by the shake-flask method.[20][22]

Conclusion

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde is predicted to be a compound with a versatile solubility profile, showing high solubility in solvents of intermediate polarity like dichloromethane, ethyl acetate, and acetone, and poor solubility in the extremes of nonpolar (hexane) and highly polar (water) solvents. This guide provides both a strong theoretical foundation for this prediction and, more importantly, a detailed, robust, and reliable experimental protocol for its definitive determination. The accurate, empirical data generated by following the shake-flask methodology is indispensable for guiding rational decisions in process chemistry, formulation science, and the broader drug development pipeline.

References

- Benchchem. (n.d.). Solubility Profile of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in Organic Solvents: A Technical Guide.

- Thermo Scientific Alfa Aesar. (n.d.). Pyrrole-2-carboxaldehyde, 99%.

- Kozak, D., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Science.

- ChemicalBook. (2026, January 13). Pyrrole-2-carboxaldehyde.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Pal, A., & Nagy, Z. K. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health.

- Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Bevan, C. D., & Lloyd, R. S. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Alsenz, J., & Kansy, M. (n.d.). High throughput solubility measurement in drug discovery and development. ResearchGate.

- World Health Organization (WHO). (n.d.). Annex 4.

- Klamt, A., & Eckert, F. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- CDN. (n.d.). Safety Data Sheet.

- Recipharm. (2007, December 15). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN.

- D'Anna, F., et al. (2023, October). Hansen solubility parameters (HSP) and sphere radius for the CNT-PyC adducts. Journal of Molecular Liquids.

- University of Central Arkansas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Santa Cruz Biotechnology. (n.d.). Pyrrole-2-carboxaldehyde Safety Data Sheet.

- Acros Organics. (2025, December 18). Pyrrole-2-carboxaldehyde Safety Data Sheet.

- Fisher Scientific. (2025, December 19). N-Methylpyrrole-2-carboxaldehyde Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 7). Pyrrole-2-carboxaldehyde Safety Data Sheet.

- Wang, S., et al. (2025, August 9). Prediction of aqueous solubility by treatment of COSMO-RS data with empirical solubility equations. ResearchGate.

- Janeček, M., et al. (2022, September 22). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. ACS Publications.

- The Good Scents Company. (n.d.). Pyrrole-2-carboxaldehyde (CAS 1003-29-8): Odor profile, Properties, & IFRA compliance.

- Cignitti, S. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE.

- Royal Society of Chemistry. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym.

- Pereira, C. S. M., et al. (2022, July 14). Using COSMO-RS to Predict Hansen Solubility Parameters. PATh.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- Quezada-Juárez, M., et al. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Institutes of Health.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. zenodo.org [zenodo.org]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. path.web.ua.pt [path.web.ua.pt]

- 10. Pyrrole-2-carboxaldehyde, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 11. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. who.int [who.int]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. protocols.io [protocols.io]

- 20. enamine.net [enamine.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Toxicological Profiling and Safety Data Framework for 5-(2-Methylpropyl)-1H-Pyrrole-2-Carbaldehyde

In the landscape of preclinical drug development, alkyl-substituted pyrrole-2-carbaldehydes serve as indispensable pharmacophores and synthetic intermediates. Specifically, 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde (CAS: 1374408-26-0)—commonly referred to as 5-isobutyl-1H-pyrrole-2-carbaldehyde—is highly leveraged in the synthesis of targeted kinase inhibitors and advanced fluorophores like BODIPY dyes.

As a Senior Application Scientist, I approach the handling and toxicological assessment of this compound not merely as a checklist of hazards, but as a dynamic system of chemical reactivity and biological interaction. This technical guide establishes a comprehensive Safety Data Sheet (SDS) framework and toxicological methodology, grounded in the physicochemical realities of the pyrrole-2-carbaldehyde scaffold.

Part 1: Physicochemical Identity and Predictive Safety Metrics

Due to the highly specialized nature of the isobutyl derivative, its safety profile is constructed through structural analogy to its well-characterized parent compound, [1], while accounting for the increased lipophilicity imparted by the isobutyl chain. The electron-rich nature of the pyrrole nucleus makes it highly susceptible to electrophilic attack, while the formyl group is prone to auto-oxidation.

Quantitative Physicochemical and Safety Parameters

| Parameter | Value | Causality / Operational Implication |

| Chemical Name | 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde | Also known as 5-isobutyl-1H-pyrrole-2-carbaldehyde. |

| CAS Number | 1374408-26-0 | Unique identifier for regulatory tracking and procurement. |

| Molecular Formula | C9H13NO | Dictates stoichiometric calculations for API synthesis. |

| Molecular Weight | 151.21 g/mol | Utilized for precise molarity calculations in in vitro assays. |

| Storage Conditions | 2-8°C (Inert Atmosphere) | Prevents radical-mediated auto-oxidation of the formyl group. |

| GHS Hazard Codes | H302, H315, H319, H335 | Dictates mandatory PPE and laboratory engineering controls. |

Part 2: Mechanistic Toxicology and Metabolic Bioactivation

The toxicity of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde is not strictly intrinsic; it is heavily mediated by host metabolism. In a physiological environment, the compound undergoes Phase I metabolism driven by hepatic cytochrome P450 (CYP450) enzymes. The causality behind its hepatotoxic potential lies in the oxidation of the pyrrole ring, which can generate highly reactive, electrophilic intermediates (such as epoxides or imine methides).

If the cellular reserve of glutathione (GSH) is adequate, these electrophiles are conjugated and safely excreted. However, at high exposure doses, GSH depletion occurs. This leads to the covalent binding of the electrophile to critical cellular macromolecules, inducing severe oxidative stress and subsequent apoptosis. This mechanism is a well-documented phenomenon across [2].

Fig 1: CYP450-mediated bioactivation and toxicity cascade of alkylpyrrole-2-carbaldehydes.

Part 3: Self-Validating In Vitro Toxicity Screening Protocol

To establish a trustworthy safety threshold for downstream drug formulation, we must empirically determine the compound's cytotoxicity. The following protocol utilizes HepG2 human liver carcinoma cells. The choice of HepG2 is deliberate: these cells retain basal CYP450 activity, allowing us to capture the toxicity of both the parent compound and its metabolic byproducts.

Crucially, this protocol is designed as a self-validating system . By embedding strict positive and negative controls within the exact same microplate, the assay internally verifies its own dynamic range and metabolic competence. If the controls fail, the entire dataset is automatically invalidated, ensuring absolute scientific trustworthiness.

Fig 2: Self-validating high-throughput HepG2 cytotoxicity screening workflow.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM stock of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde in anhydrous DMSO.

-

Causality: Anhydrous DMSO is mandatory to prevent premature hydrolysis or degradation of the aldehyde group prior to cellular exposure.

-

-

Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion and exponential growth phase entry.

-

Compound Dosing (The Self-Validating Step): Treat the cells with a concentration gradient (0.1 µM to 100 µM) of the test compound. Concurrently, treat control wells with 0.1% DMSO (Negative Vehicle Control) and 10 mM Acetaminophen (Positive Hepatotoxic Control).

-

Causality: The inclusion of Acetaminophen ensures the assay's metabolic bioactivation pathway is functioning. If the positive control fails to induce >50% cell death, the HepG2 cells have lost their CYP450 competence, and the plate is invalidated.

-

-

Viability Quantification: After 48 hours of exposure, add 10 µL of CellTiter-Glo® luminescent cell viability reagent to each well. Incubate for 10 minutes at room temperature on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a microplate reader. Normalize the raw data against the vehicle control to calculate the exact IC50 value using non-linear regression analysis.

Part 4: Occupational Exposure and Engineering Controls

Based on the [3], this compound is categorized as a skin, eye, and respiratory irritant (H315, H319, H335) and is harmful if swallowed (H302).

-

Storage Causality: The compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen). Exposure to atmospheric oxygen and ambient light triggers radical-mediated auto-oxidation of the aldehyde to a carboxylic acid, alongside polymerization of the pyrrole ring, which manifests as a dark, insoluble degradation product that will ruin downstream synthetic yields.

-

Engineering Controls: All weighing, dissolution, and transfer procedures must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-handling isolator. This prevents the inhalation of aerosolized compound particulates.

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins), tightly fitting safety goggles, and an N95/FFP2 particulate respirator are mandatory for all personnel handling the raw powder.

References

-

Matsugo, S., & Nakamura, Y. "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules (Basel, Switzerland), vol. 28, no. 5, 2023. National Center for Biotechnology Information (NCBI), [Link]

An In-depth Technical Guide on the Crystal Structure Analysis of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding their three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide details the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and validation, offering field-proven insights and step-by-step protocols.

The Critical Role of Crystallography in Drug Discovery

The precise knowledge of a molecule's three-dimensional structure is fundamental to understanding its function.[1] In drug discovery, X-ray crystallography provides high-resolution structural information of drug candidates and their biological targets, such as proteins and nucleic acids.[2][3] This atomic-level insight is instrumental in structure-based drug design (SBDD), enabling the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.[2][4] For derivatives of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde, crystallographic analysis reveals key structural features, including conformational preferences and intermolecular interactions, which are vital for their biological activity.[2]

Synthesis and Purification of Pyrrole Derivatives

The journey to a crystal structure begins with the synthesis of high-purity material. Various synthetic routes exist for producing pyrrole-2-carbaldehyde derivatives.[5][6][7] A common approach involves the reaction of a primary amine with a suitable pyrrole precursor.[8]

Generalized Synthetic Protocol:

-

Reaction Setup: Dissolve the starting pyrrole-2-carbaldehyde in a suitable solvent (e.g., ethanol, THF) under an inert atmosphere.

-

Reagent Addition: Slowly add the desired reactant (e.g., an amine for Schiff base formation or an alkylating agent).

-

Reaction Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, perform an appropriate aqueous workup followed by purification of the crude product, typically by column chromatography on silica gel.[8]

-

Characterization: Confirm the structure and purity of the synthesized derivative using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[9]

The Art and Science of Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[10] This process relies on creating a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.

Key Crystallization Techniques for Small Molecules:

-

Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, which is then allowed to evaporate slowly.[11] The choice of solvent is critical as it influences crystal growth and can even be incorporated into the crystal lattice.[11]

-

Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[11] A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

-

Antisolvent Crystallization: An antisolvent is added to a solution of the compound to reduce its solubility, thereby promoting supersaturation and crystal growth. This method is beneficial for heat-sensitive materials.[12]

Table 1: Common Solvents for Crystallization

| Solvent Type | Examples | Characteristics |

| Protic | Methanol, Ethanol, Water | Capable of hydrogen bonding, good for polar compounds. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO | High polarity, can dissolve a wide range of substances. |

| Aprotic Nonpolar | Hexane, Toluene, Dichloromethane | Low polarity, suitable for nonpolar compounds. |

Single-Crystal X-ray Diffraction: From Crystal to Data

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[13][14]

Experimental Workflow:

Caption: The path from diffraction data to a validated crystal structure.

-

Structure Solution: An initial model of the crystal structure is generated from the diffraction data. For small molecules, "direct methods" are typically used to solve the phase problem.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. [15]This iterative process optimizes the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Software packages like SHELX are commonly used for this purpose. [15][16]* Validation: The final structure is rigorously validated to ensure its quality. This involves checking for geometric consistency and using tools like PLATON for further analysis. [17] Table 2: Key Crystallographic Refinement Parameters

| Parameter | Description | Ideal Value |

| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 5% |

| wR2 | A weighted R-factor based on all data. | < 15% |

| Goodness-of-Fit (GooF) | Should be close to 1 for a good refinement. | ~1.0 |

Data Visualization and Interpretation

Visualization software, such as Mercury, is essential for inspecting the final crystal structure. [17]This allows for a detailed analysis of bond lengths, angles, and intermolecular interactions like hydrogen bonds and π-stacking, which are crucial for understanding the crystal packing and potential biological interactions.

Conclusion

The crystal structure analysis of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde derivatives provides invaluable information for drug development professionals. By offering a precise atomic-level view, it facilitates a deeper understanding of structure-activity relationships, guiding the design of more effective and safer medicines. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data for this important class of compounds.

References

-

Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Zien Journals. Retrieved from [Link]

-

IUCr Journals. (n.d.). The Importance of Crystal Structure Prediction for Developing Drug Molecules. International Union of Crystallography. Retrieved from [Link]

-

RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

- Porta, J. (2004). The role of crystallography in drug design. Biotechnology and Applied Biochemistry, 40(2), 113-119.

-

Schrödinger. (n.d.). PrimeX. Retrieved from [Link]

- Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. Crystals, 10(8), 643.

-

Omics Online. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved from [Link]

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.

-

Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

Phenix. (n.d.). Phenix. Retrieved from [Link]

-

Unknown. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

-

Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction. Retrieved from [Link]

-

Deutsche Gesellschaft für Kristallographie. (2015, August 17). Single crystal structure refinement software. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

- Gandhi, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. ChemistrySelect, 3(31), 8934-8967.

-

Royal Society of Chemistry. (2022). Base-promoted [4 + 2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters: syntheses of 5,6-dihydroindolizines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zienjournals.com [zienjournals.com]

- 3. omicsonline.org [omicsonline.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 6. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 7. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. cibtech.org [cibtech.org]

- 10. sptlabtech.com [sptlabtech.com]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 15. dgk-home.de [dgk-home.de]

- 16. rcsb.org [rcsb.org]

- 17. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

electron density and dipole moment of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to the Electron Density and Dipole Moment of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive framework for the determination and analysis of the . Tailored for researchers, scientists, and professionals in drug development, this document elucidates both the theoretical underpinnings and the practical methodologies required for a thorough characterization of this molecule's electronic properties. We will explore state-of-the-art computational and experimental techniques, providing not just procedural steps but also the scientific rationale behind these advanced methods.

Introduction: The Scientific Imperative

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The distribution of electrons within a molecule, its electron density , and the overall polarity, quantified by the dipole moment , are fundamental properties that dictate its behavior. These characteristics govern intermolecular interactions, reactivity, solubility, and bioavailability. For drug development professionals, a precise understanding of these parameters is crucial for designing molecules that can effectively interact with biological targets.

This guide will provide a robust protocol for characterizing 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde, establishing a validated understanding of its electronic landscape.

Theoretical Framework: Unpacking the Molecular Electronics

The electronic properties of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde are a composite of the influences from its three key structural components: the aromatic pyrrole ring, the electron-donating 2-methylpropyl (isobutyl) group, and the electron-withdrawing 2-carbaldehyde (aldehyde) group.

-

The Pyrrole Core: The pyrrole ring is a five-membered aromatic heterocycle. The nitrogen atom's lone pair of electrons participates in the π-system, creating a 6-π electron aromatic ring. This delocalization leads to a significant dipole moment in pyrrole itself (approximately 1.8 D), with the negative end pointing away from the nitrogen atom due to the distribution of π-electron density in the ring.[1][2][3]

-

Substituent Effects:

-

5-(2-methylpropyl) group: As an alkyl group, the isobutyl substituent at the 5-position is an electron-donating group through an inductive effect. This will tend to increase the electron density in the pyrrole ring.

-

2-carbaldehyde group: The aldehyde group at the 2-position is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and resonance effects. This will pull electron density out of the pyrrole ring and towards the aldehyde moiety.

-

The interplay of these opposing electronic effects will create a complex and nuanced electron distribution across the molecule, significantly influencing the magnitude and direction of the net dipole moment.

Computational Chemistry Approach: A Predictive Blueprint

Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for accurately predicting the electronic properties of medium-sized organic molecules.[4][5][6] We will outline a validated framework for the in silico determination of the electron density and dipole moment.

Rationale for Method Selection

DFT provides a good balance between computational cost and accuracy for systems of this size. Modern exchange-correlation functionals can provide results for molecular properties like the dipole moment that are in excellent agreement with experimental data.[7]

Step-by-Step Computational Protocol

Objective: To calculate the optimized geometry, electron density distribution, and dipole moment of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde.

Recommended Software: Gaussian, ORCA, or PySCF are all suitable quantum chemistry packages.[5][8]

-

Molecule Construction:

-

Build the 3D structure of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde using a molecular modeling program (e.g., Avogadro, GaussView).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

Level of Theory: A hybrid functional such as B3LYP or a range-separated hybrid functional like ωB97X-V is recommended for a good description of both structure and electronic properties.[7][9]

-

Basis Set: An augmented double-ζ quality basis set, such as aug-cc-pVDZ, is advised. The inclusion of diffuse functions is critical for accurately describing the electron distribution and, consequently, the dipole moment.[7][9]

-

Execution: Perform a full geometry optimization without constraints. This will find the lowest energy conformation of the molecule.

-

Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Property Calculation:

-

Using the optimized geometry from the previous step, perform a single-point energy calculation at the same level of theory.

-

Request the calculation of molecular properties, including the dipole moment and the generation of files for visualizing electron density and electrostatic potential.

-

-

Data Analysis and Visualization:

-

The output file will contain the calculated dipole moment, typically given in Debye.[10][11]

-

Visualize the electron density and the electrostatic potential (ESP) map. The ESP map is particularly insightful, as it color-codes regions of negative potential (electron-rich, typically red) and positive potential (electron-poor, typically blue), providing a clear visual representation of the charge distribution.

-

Computational Workflow Diagram

Caption: Computational workflow for determining molecular properties via DFT.

Expected Quantitative Data

| Parameter | Description | Example Value/Format |

| Input | ||

| Functional | The chosen DFT functional. | ωB97X-V |

| Basis Set | The set of functions to describe atomic orbitals. | aug-cc-pVDZ |

| Output | ||

| Optimized Energy | The final electronic energy of the molecule. | In Hartrees |

| Dipole Moment | The magnitude of the net molecular dipole. | In Debye (D) |

| ESP Map | A 3D data file for visualization. | .cube format |

Experimental Validation: Grounding Theory in Reality

Computational predictions must be validated by empirical data. We will now discuss the gold-standard experimental techniques for determining electron density and dipole moment.

Electron Density Determination via X-ray Crystallography

X-ray crystallography provides a detailed, three-dimensional picture of the electron density within a crystal.[12] By measuring the diffraction of X-rays by a single crystal of the compound, one can reconstruct the electron distribution throughout the unit cell.[13][14]

Experimental Protocol Overview:

-

Crystallization: Grow high-quality single crystals of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffracted X-rays are recorded as a pattern of spots.[15]

-

Structure Solution: The intensities and positions of the diffraction spots are used to solve the "phase problem" and calculate an initial electron density map.[15]

-

Model Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data. The final output is a highly accurate model of the molecular structure and a detailed map of the electron density.[13][16]

Caption: Experimental workflow for electron density mapping via X-ray crystallography.

Dipole Moment Determination

Several experimental methods can be employed to measure the molecular dipole moment.

A. Dielectric Constant Measurement:

This classical method involves measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent.[17][18][19] The increase in capacitance of a sample cell upon addition of the polar solute allows for the calculation of its dipole moment.

B. Stark Effect Spectroscopy:

A more modern and precise technique is Stark effect spectroscopy, which measures the splitting of rotational spectral lines in the presence of an external electric field.[20][21][22] The magnitude of this splitting is directly proportional to the square of the dipole moment, allowing for a very accurate determination in the gas phase.[21][23]

| Method | Phase | Principle | Key Measurement |

| Dielectric Constant | Solution | Change in capacitance of a solution with concentration. | Dielectric constant and refractive index.[18] |

| Stark Spectroscopy | Gas | Splitting of rotational energy levels in an electric field. | Frequency shift of spectral lines.[21] |

Data Synthesis and Interpretation

A successful investigation culminates in the comparison of computational and experimental results. The DFT-calculated dipole moment should be compared with the value obtained from dielectric constant measurements or Stark spectroscopy. The computed electron density distribution and ESP map should be qualitatively and quantitatively compared with the electron density map derived from X-ray crystallography. A strong correlation between the theoretical predictions and experimental findings provides a high degree of confidence in the determined electronic properties of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde.

By following the comprehensive methodologies outlined in this guide, researchers can achieve a deep and validated understanding of the electronic landscape of this molecule, paving the way for its informed application in drug discovery and beyond.

References

-

PySCF. (n.d.). PySCF: Python-based Simulations of Chemistry Framework. Retrieved from a resource discussing DFT software.[8]

-

Wang, Y., et al. (n.d.). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing.[4]

-

Koch, W., & Holthausen, M. C. (2016, May 25). Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE.[5]

-

Lidar, D. A. (n.d.). Analysis of Stark Spectroscopy Data. Smoldyn.[20]

-

DipoleMoment. (n.d.). Carnegie Mellon University.[24]

-

RCSB PDB. (2025, May 19). Electron Density Maps and Coefficient Files.[16]

-

Wikipedia. (n.d.). X-ray crystallography.[12]

-

Vargas, Z., et al. (2020, August 24). Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A - ACS Publications.[9]

-

Chemistry LibreTexts. (2024, March 23). 24.9: Heterocyclic Amines.[1]

-

Biyani Group of Colleges. (n.d.). Stark Effect.[21]

-

Phelps, D. H., & Dalby, F. W. (n.d.). EXPERIMENTAL DETERMINATION OF THE DIPOLE MOMENTS OF THE DEGENERATE STATES OF NH. Canadian Science Publishing.[25]

-

Wlodawer, A. (n.d.). x Ray crystallography. PMC - NIH.[13]

-

Dipole Moment Expt. (n.d.).[17]

-

National Institute of Standards and Technology. (2022, May). CCCBDB Calculated electric dipole moments.[10]

-

Dipole Moment. (n.d.).[18]

-

Myers, A. B., & Birge, R. R. (n.d.). The experimental determination of ground state dipole moments from dielectric constant measurements using ellipsoidal cavity cor. AIP Publishing.[19]

-

The Animated Chemist. (2023, January 7). X-ray crystallography maps (viewing & understanding 2Fo-Fc, Fo-Fc, etc.) & overview of phase problem. YouTube.[15]

-

HyperPhysics. (n.d.). Stark Effect in Atomic Spectra.[22]

-

Vargas, Z., et al. (2020, August 25). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv.[7]

-

Evangelisti, L., et al. (2023, February 10). Electric Dipole Moments from Stark Effect in Supersonic Expansion: n-Propanol, n-Butanol, and n-Butyl Cyanide. PMC.[23]

-

Bastos, W. S., & Leite, L. S. (2017, December 25). Analysis and Validation of Dipole Moment Calculations in Chemistry Teaching. Desafio Online.[11]

-

Structure and dipole moment of thiophene, pyrrole, and furan and their azole derivatives. (n.d.). ResearchGate.[26]

-

ResearchGate. (n.d.). (PDF) Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory.[27]

-

Chemistry LibreTexts. (2023, June 30). 3.11: Electron density map.[14]

-

Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry.[28]

-

Oh, D. H., & Boxer, S. G. (n.d.). Electroabsorption (Stark effect) spectroscopy of mono- and biruthenium charge-transfer complexes: measurements of changes in dipole moments and other electrooptic properties. Journal of the American Chemical Society - ACS Publications.[29]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. (n.d.).[30]

-

Dipole moments of pyrrole and furan. (n.d.). ECHEMI.[2]

-

Nordin, N. (2023, October 19). Monitoring Organic Synthesis via Density Functional Theory. IntechOpen.[6]

-

Chemistry Stack Exchange. (2015, October 19). Dipole moments of pyrrole and furan.[3]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Monitoring Organic Synthesis via Density Functional Theory | IntechOpen [intechopen.com]

- 7. arxiv.org [arxiv.org]

- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CCCBDB Calculated electric dipole moments [cccbdb.nist.gov]

- 11. periodicos.ufms.br [periodicos.ufms.br]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. rcsb.org [rcsb.org]

- 17. sfu.ca [sfu.ca]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. pubs.aip.org [pubs.aip.org]

- 20. smoldyn.org [smoldyn.org]

- 21. Stark Effect - Biyani Group of Colleges [biyanicolleges.org]

- 22. Stark Effect [hyperphysics.phy-astr.gsu.edu]

- 23. Electric Dipole Moments from Stark Effect in Supersonic Expansion: n-Propanol, n-Butanol, and n-Butyl Cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DipoleMoment [andrew.cmu.edu]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 29. pubs.acs.org [pubs.acs.org]

- 30. imperial.ac.uk [imperial.ac.uk]

Infrared Spectroscopic Profiling of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde: A Mechanistic and Methodological Guide

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard spectral look-up tables. For researchers in drug discovery and synthetic chemistry, validating the structural integrity of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde (also known as 5-isobutyl-1H-pyrrole-2-carbaldehyde) requires a deep understanding of its vibrational causality. This guide synthesizes the quantum mechanical rationales behind its unique infrared (IR) signatures with a field-proven, self-validating analytical protocol.

Molecular Architecture & Vibrational Causality

The molecule 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde (C₉H₁₃NO) features a highly functionalized heterocyclic architecture. It consists of a central electron-rich pyrrole ring, substituted at the C5 position with an aliphatic isobutyl group, and at the C2 position with a carbaldehyde (formyl) group.

This specific arrangement creates a highly conjugated system capable of complex hydrogen-bonding networks, fundamentally altering its vibrational signatures compared to isolated functional groups[1]. The interpretation of its IR spectrum requires an understanding of two primary electronic effects:

-

Conjugation-Induced Carbonyl Shift: In a standard aliphatic aldehyde, the C=O stretch typically appears around 1720 cm⁻¹. However, in pyrrole-2-carbaldehydes, the lone pair on the pyrrole nitrogen delocalizes through the aromatic π-system into the carbonyl group. This resonance increases the single-bond character of the C=O bond, lowering its force constant. Consequently, the C=O stretching frequency drops significantly to approximately 1635 cm⁻¹[1].

-

Intermolecular Hydrogen Bonding: The pyrrole N-H group acts as a strong hydrogen bond donor, while the aldehydic C=O group acts as a potent acceptor. In the solid or liquid state, these molecules form robust intermolecular hydrogen bonds, often mimicking planar β-sheet peptide motifs[2]. This interaction broadens the N-H stretching band and further depresses the C=O stretching frequency.

Quantitative Spectral Data

The following table summarizes the expected IR absorption bands based on the molecular symmetry, functional group force constants, and empirical data from structurally analogous 5-alkylpyrrole-2-carbaldehydes.

Table 1: Key IR Absorption Bands for 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Causality / Mechanistic Note |

| N-H (Pyrrole) | Stretching ( ν ) | ~3260 | Strong, Broad | Broadening is driven by strong intermolecular hydrogen bonding in the condensed phase. |

| C-H (Aromatic) | Stretching ( ν ) | ~3100 - 3130 | Weak, Sharp | Arises from the sp² hybridized C-H bonds of the pyrrole ring. |

| C-H (Aliphatic) | Stretching ( ν ) | 2850 - 2960 | Medium, Multiple | Asymmetric and symmetric stretches of the C5 isobutyl group (-CH₃, -CH₂-, -CH-). |

| C-H (Aldehyde) | Stretching ( ν ) | ~2720 & 2820 | Weak, Doublet | Fermi resonance typical of formyl groups; may be partially obscured by aliphatic bands. |

| C=O (Aldehyde) | Stretching ( ν ) | ~1635 | Very Strong, Sharp | Shifted down from ~1720 cm⁻¹ due to robust ring conjugation and H-bonding[1]. |

| C=C / C=N | Ring Stretching | 1550 - 1580 | Medium | Skeletal vibrations of the heteroaromatic pyrrole core. |

| C-H (Pyrrole) | Out-of-plane bend ( γ ) | 730 - 750 | Strong | Highly characteristic of 2,5-disubstituted pyrrole ring systems. |

Conformational Dynamics

Pyrrole-2-carbaldehydes exist primarily in two conformational states: cis and trans, defined by the orientation of the N–C–C=O dihedral angle. In the ground state, the cis conformer is overwhelmingly dominant due to stabilizing dipole-dipole interactions and a favorable geometric alignment for intermolecular hydrogen bonding. The trans conformer is typically a minor species but can be photochemically induced via UV irradiation ( λ > 235 nm)[3].

Figure 1: Conformational equilibrium and IR signatures of pyrrole-2-carbaldehydes.

Self-Validating FTIR Experimental Protocol

To ensure high-fidelity spectral acquisition, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a closed, self-validating system. Every step incorporates a physical or computational check to prevent artifact generation and ensure absolute trustworthiness in the data.

Figure 2: Self-validating ATR-FTIR workflow for pyrrole-2-carbaldehyde analysis.

Step-by-Step Methodology

-

System Initialization & Calibration: Power on the FTIR spectrometer and allow the IR source to thermally stabilize for a minimum of 30 minutes.

-

Causality: Thermal equilibrium prevents baseline drift during acquisition. Validate the interferometer's wavelength accuracy using a standard polystyrene calibration film, confirming the exact presence of the 1601 cm⁻¹ and 1028 cm⁻¹ reference peaks.

-

-

Background Acquisition: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to fully evaporate. Acquire a background spectrum (ambient air) using 32 co-added scans at a 4 cm⁻¹ resolution.

-

Causality: This mathematically subtracts atmospheric H₂O vapor and CO₂ from the final sample spectrum, preventing false peaks in the 3600-3400 cm⁻¹ and 2350 cm⁻¹ regions.

-

-

Sample Application: Deposit 1-2 mg of the synthesized 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde directly onto the center of the ATR crystal. Ensure uniform coverage over the sensor area.

-

Pressure Application: Lower the ATR anvil until the built-in slip-clutch engages (clicks).

-

Causality: Consistent, standardized pressure ensures optimal optical contact between the sample and the evanescent wave of the IR beam, maximizing absorbance intensity without fracturing the diamond crystal.

-

-

Spectral Acquisition: Record the sample spectrum from 4000 to 400 cm⁻¹ using 32 scans.

-

Causality: Co-adding 32 scans increases the signal-to-noise ratio (SNR) by a factor of 32 , ensuring that the weak aliphatic C-H stretches from the isobutyl group are clearly resolved against the baseline.

-

-

Data Processing: Apply an ATR correction algorithm via the spectrometer's software.

-

Causality: ATR penetration depth is wavelength-dependent (the IR beam penetrates deeper at lower wavenumbers). The correction normalizes the spectrum to resemble a standard transmission (KBr pellet) spectrum, allowing for accurate relative intensity comparisons against literature libraries.

-

References

-

Lipophilic 2,5-Disubstituted Pyrroles from the Marine Sponge Mycale sp. Inhibit Mitochondrial Respiration and HIF-1 Activation. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]

-

Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? The Journal of Chemical Physics (AIP Publishing). Available at: [Link]

Sources

Application Note: Regioselective Vilsmeier-Haack Formylation of 2-(2-Methylpropyl)-1H-pyrrole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction.

Strategic Context & Scope

The functionalization of electron-rich heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde (also known as 5-isobutylpyrrole-2-carboxaldehyde) serves as a critical advanced intermediate in the synthesis of multi-pyrrole architectures, including Tambjamines and B-ring functionalized Prodiginines—classes of compounds renowned for their potent antimalarial and anticancer properties[1].

Because the pyrrole nucleus is highly susceptible to polymerization and oxidative degradation under harsh conditions, introducing a formyl group requires precise chemoselectivity and mild reaction parameters. The[2] is the premier methodology for this transformation, utilizing a highly electrophilic iminium species to achieve regioselective carbon-carbon bond formation.

Mechanistic Rationale & Regioselectivity

As an Application Scientist, it is critical to understand why a reaction proceeds in a specific manner to effectively troubleshoot and scale the process. The Vilsmeier-Haack formylation of 2-alkylpyrroles operates through a highly predictable sequence of events:

-

Reagent Generation: The reaction between N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl 3 ) generates the Vilsmeier Reagent (chloromethyleniminium chloride). This step is highly exothermic and must be strictly temperature-controlled to prevent the thermal decomposition of the electrophile[2].

-

Electrophilic Aromatic Substitution (EAS): Pyrrole rings are inherently electron-rich and direct electrophilic attack to the α -positions (C2 and C5) due to the superior resonance stabilization of the resulting arenium ion intermediate[3]. Because the C2 position is sterically occluded by the bulky 2-methylpropyl (isobutyl) group, the Vilsmeier reagent is directed exclusively to the unhindered C5 position[1].

-

Hydrolysis: The initial EAS product is an α -chloroamine (or aryl iminium salt). This intermediate requires aqueous buffering to hydrolyze into the final thermodynamic product—the aldehyde[2].

Mechanistic pathway of the Vilsmeier-Haack formylation of 2-isobutylpyrrole.

Quantitative Optimization Data

To ensure maximum yield and prevent the formation of tarry byproducts, the stoichiometric ratios and thermal conditions must be optimized. The table below summarizes the causality behind the optimal parameters established for this specific substrate[1].

| Parameter | Sub-optimal Condition | Optimal Condition | Causality for Optimization |

| POCl 3 / DMF Ratio | 1.1 eq / 1.1 eq | 2.0 eq / 2.0 eq | Ensures complete conversion of the substrate; compensates for reagent degradation by trace moisture. |

| Reaction Temperature | 60 °C (Reflux) | 0 °C to 25 °C | High temperatures lead to pyrrole polymerization. Room temperature provides a clean EAS profile. |

| Hydrolysis Base | Aqueous NaOH | Aqueous NaOAc | Strong bases cause side reactions and degradation of the pyrrole ring. NaOAc provides ideal mild buffering. |

Experimental Protocol

This protocol is designed as a self-validating system. Adhere strictly to the temperature controls and anhydrous conditions described below.

Reagents & Materials

-

Substrate: 2-(2-Methylpropyl)-1H-pyrrole (1.0 eq, 10.0 mmol, 1.23 g)

-

Activator: Phosphorus oxychloride (POCl 3 ) (2.0 eq, 20.0 mmol, 1.86 mL)

-

Formyl Source: N,N-Dimethylformamide (DMF) (2.0 eq, 20.0 mmol, 1.55 mL)

-

Solvent: Anhydrous Dichloromethane (DCM) (20 mL)

-

Quench: Saturated aqueous Sodium Acetate (NaOAc) (30 mL)

Step-by-Step Methodology

-

Vilsmeier Reagent Preparation: In an oven-dried, argon-flushed 100 mL round-bottom flask, combine anhydrous DMF (1.55 mL) and dry DCM (10 mL). Cool the solution to 0 °C using an ice-water bath. Add POCl 3 (1.86 mL) dropwise over 10 minutes. Causality: The reaction between DMF and POCl 3 is highly exothermic. Dropwise addition at 0 °C prevents the degradation of the chloromethyleniminium chloride complex[2].

-

Substrate Addition: Stir the Vilsmeier reagent for 30 minutes at 0 °C to ensure complete formation. Dissolve 2-(2-methylpropyl)-1H-pyrrole (1.23 g) in dry DCM (10 mL) and add it dropwise to the reaction mixture at 0 °C. Causality: Pyrroles are exceptionally electron-rich and prone to rapid, uncontrolled polymerization if subjected to harsh electrophiles at elevated temperatures[3].

-

Electrophilic Aromatic Substitution: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours. Causality: The bulky isobutyl group sterically shields the C2/C3 positions, directing the electrophile exclusively to the highly reactive, unhindered C5 position[1].

-

Quenching & Hydrolysis: Cool the mixture back to 0 °C. Cautiously add saturated aqueous NaOAc (30 mL) dropwise, then stir vigorously at room temperature for 1 hour. Causality: The initial EAS product is an aryl iminium intermediate. Aqueous NaOAc acts as a mild base to buffer the highly acidic environment (neutralizing HCl and PO 2 Cl 2 − ) and facilitates hydrolysis to the target aldehyde without causing base-catalyzed degradation[2].

-

Workup & Extraction: Transfer the mixture to a separatory funnel and isolate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent gradient: Hexanes/Ethyl Acetate, 9:1 to 8:2) to afford the pure 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde.

Step-by-step experimental workflow for the regioselective formylation.

In-Process Controls (IPC) & Self-Validation

To ensure the integrity of the protocol, the following self-validating checks must be performed:

-

TLC Validation (In-Process): The starting material (2-isobutylpyrrole) is relatively non-polar. The product will have a significantly lower Rf value due to the polar, hydrogen-bonding aldehyde group. Furthermore, the product spot will be highly UV-active (254 nm) due to extended conjugation and will stain intensely with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) dip, visually confirming the presence of the newly installed carbonyl group.

-

1 H NMR Validation (Post-Purification): The success of the formylation is definitively confirmed by the appearance of a distinct aldehyde proton signal at ~9.40–9.60 ppm (1H, s) . Additionally, the pyrrole ring protons will shift downfield due to the electron-withdrawing nature of the formyl group, appearing as two distinct doublets (typically around 6.0 and 6.8 ppm) with a coupling constant characteristic of C3-C4 protons ( J≈3.5−4.0 Hz). This specific coupling constant definitively validates the 2,5-disubstitution pattern[1].

References

-

Vilsmeier-Haack Reaction Organic Chemistry Portal URL:[Link]

-

Vilsmeier-Haack Reaction Guide Master Organic Chemistry URL:[Link]

-

Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials Journal of Medicinal Chemistry, 2015, 58(18), 7153–7170. URL:[Link]

Sources

Schiff base synthesis using 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde

Application Note: Synthesis and Optimization of Schiff Base Ligands Derived from 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde

Introduction & Strategic Rationale

Schiff bases (azomethines) derived from pyrrole-2-carbaldehyde are privileged scaffolds in coordination chemistry, catalysis, and drug discovery[1]. The introduction of a 5-(2-methylpropyl) group—commonly known as an isobutyl group—to the pyrrole ring significantly alters the molecule's physicochemical profile. For drug development professionals, this lipophilic appendage enhances bio-membrane permeability and alters the steric environment during metal chelation, which is critical for tuning the pharmacological efficacy of metallodrugs or the selectivity of metal-based catalysts[2].

This technical guide provides self-validating, step-by-step protocols for synthesizing Schiff bases using 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde (CAS: 1374408-26-0)[3] and a representative primary amine. We detail both a conventional reflux approach and a high-efficiency microwave-assisted green protocol[4].

Mechanistic Causality & Experimental Design

The formation of a Schiff base is a reversible condensation reaction between an aldehyde and a primary amine. To achieve high yields, the experimental conditions must be carefully manipulated based on the following mechanistic principles:

-

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde to form a tetrahedral carbinolamine intermediate.

-